

# The structure and properties of the Enpp-1-IN-15 compound

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Enpp-1-IN-15**

Cat. No.: **B15572963**

[Get Quote](#)

## Enpp-1-IN-15: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **Enpp-1-IN-15**, a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). It details the compound's properties, its mechanism of action within critical signaling pathways, and standardized protocols for its experimental evaluation.

## Compound Profile: Structure and Physicochemical Properties

**Enpp-1-IN-15** (also identified as Compound 88a) is a highly potent inhibitor of the ENPP1 enzyme.<sup>[1]</sup> While the specific chemical structure of **Enpp-1-IN-15** is not widely published, its fundamental physicochemical properties have been documented. These properties are essential for its application in experimental settings, influencing factors such as solubility and molar concentration calculations.

Table 1: Physicochemical Properties of **Enpp-1-IN-15**

| Property          | Value                                                           | Reference           |
|-------------------|-----------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>16</sub> H <sub>20</sub> N <sub>6</sub> O <sub>2</sub> S | <a href="#">[2]</a> |
| Molecular Weight  | 360.4 g/mol                                                     | <a href="#">[2]</a> |

## Mechanism of Action and Biological Role

**Enpp-1-IN-15** functions as a powerful and specific inhibitor of ENPP1, a type II transmembrane glycoprotein that plays a crucial role as a negative regulator of the innate immune system.[\[2\]](#)[\[3\]](#) ENPP1 exerts its immunosuppressive effects primarily through two mechanisms within the tumor microenvironment: the degradation of the immunotransmitter 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) and the production of adenosine.

## Inhibition of cGAMP Hydrolysis and STING Pathway Activation

The cyclic GMP-AMP synthase (cGAS)-STING (Stimulator of Interferon Genes) pathway is a critical component of innate immunity, responsible for detecting cytosolic DNA from pathogens or damaged cancer cells. Upon DNA detection, cGAS synthesizes cGAMP, which acts as a second messenger. Extracellular cGAMP can be taken up by neighboring immune cells, such as dendritic cells, to activate the STING pathway, leading to the production of Type I interferons (IFN-I) and other inflammatory cytokines. This process is vital for initiating a robust anti-tumor T-cell response.

ENPP1 is the primary enzyme responsible for hydrolyzing and inactivating extracellular cGAMP, thereby dampening this anti-tumor immune response. **Enpp-1-IN-15** binds to ENPP1, blocking its enzymatic activity. This inhibition prevents cGAMP degradation, leading to increased local concentrations of the immunotransmitter and sustained activation of the STING pathway. The resulting IFN-I production helps to convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated destruction.

[Click to download full resolution via product page](#)**Figure 1.** The role of Enpp-1-IN-15 in the cGAS-STING signaling pathway.

## Inhibition of Adenosine Production

In addition to cGAMP, ENPP1 also hydrolyzes extracellular ATP to produce AMP. This AMP can then be converted to the immunosuppressive molecule adenosine by other ectoenzymes like CD73. High concentrations of adenosine in the tumor microenvironment suppress the activity of immune cells, including T cells and natural killer cells, facilitating tumor immune evasion. By inhibiting the initial step of ATP hydrolysis, **Enpp-1-IN-15** contributes to reducing the overall production of adenosine, further alleviating immunosuppression.

## Pharmacological Properties

The defining pharmacological feature of **Enpp-1-IN-15** is its exceptional potency. The inhibition constant ( $K_i$ ) is a measure of the concentration required to produce half-maximum inhibition, with lower values indicating greater potency.

Table 2: In Vitro Potency of **Enpp-1-IN-15**

| Parameter | Value      | Compound ID  | Target | Reference |
|-----------|------------|--------------|--------|-----------|
| $K_i$     | 0.00586 nM | Compound 88a | ENPP1  |           |

Note: Specific data on the selectivity of **Enpp-1-IN-15** against other ENPP family members (e.g., ENPP2, ENPP3) and its pharmacokinetic/pharmacodynamic (PK/PD) profile are not currently available in the public domain.

## Experimental Protocols

Characterizing the activity of **Enpp-1-IN-15** requires robust biochemical and cell-based assays. The following sections detail standardized, representative protocols for determining its inhibitory potency and its functional effect on the STING signaling pathway.



[Click to download full resolution via product page](#)

**Figure 2.** General experimental workflow for inhibitor characterization.

## ENPP1 Enzymatic Activity Assay (Fluorescence-Based)

This protocol is adapted from high-throughput screening methods to determine the IC<sub>50</sub> value of an inhibitor against recombinant ENPP1. It measures the production of AMP from the hydrolysis of a substrate like ATP or cGAMP.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Enpp-1-IN-15** against recombinant human ENPP1.

Materials:

- Recombinant human ENPP1 enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl<sub>2</sub>, 0.01% Brij-35.
- Substrate: ATP or 2'3'-cGAMP.

- Test Compound: **Enpp-1-IN-15**, dissolved in 100% DMSO.
- Detection Kit: Transcreener® AMP<sup>2</sup>/GMP<sup>2</sup> Assay (e.g., from BellBrook Labs), which utilizes a competitive fluorescence polarization (FP) or TR-FRET mechanism.
- 384-well, black, low-volume assay plates.
- Plate reader capable of measuring fluorescence polarization or TR-FRET.

#### Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **Enpp-1-IN-15** in 100% DMSO. Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a range of concentrations for the dose-response curve.
- Assay Plate Setup:
  - Add 2.5  $\mu$ L of diluted test compound or DMSO (for "maximum activity" and "no enzyme" controls) to the appropriate wells of a 384-well plate.
  - Add 5  $\mu$ L of assay buffer containing the substrate (e.g., ATP or cGAMP at a concentration near its Km value) to all wells.
  - To initiate the reaction, add 2.5  $\mu$ L of ENPP1 enzyme diluted in assay buffer to all wells except the "no enzyme" background controls.
- Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
- Detection:
  - Stop the enzymatic reaction by adding 5  $\mu$ L of stop buffer containing EDTA.
  - Add 5  $\mu$ L of the Transcreener® detection mix (containing antibody and fluorescent tracer) to each well.
  - Incubate for an additional 60 minutes at room temperature to allow the detection reaction to equilibrate.

- Data Acquisition: Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
- Data Analysis:
  - Subtract the "no enzyme" background signal from all other wells.
  - Calculate the percent inhibition for each compound concentration relative to the "maximum activity" (DMSO only) controls.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cellular STING Activation Reporter Assay

This assay measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Objective: To quantify the potentiation of STING signaling by **Enpp-1-IN-15** in the presence of extracellular cGAMP.

### Materials:

- Reporter Cells: THP-1 Dual™ cells (InvivoGen), which contain a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
- Cell Culture Medium: RPMI 1640 supplemented with 10% FBS and Penicillin-Streptomycin.
- 2'3'-cGAMP.
- Test Compound: **Enpp-1-IN-15**.
- Luciferase Detection Reagent: QUANTI-Luc™ (InvivoGen).
- 96-well white plates (for luminescence reading).
- Luminometer.

### Procedure:

- Cell Plating: Seed THP-1 Dual™ cells in a 96-well plate at a density of ~100,000 cells per well and allow them to rest for 2-4 hours.
- Compound and Stimulant Addition:
  - Pre-treat the cells with varying concentrations of **Enpp-1-IN-15** (or vehicle control) for 1-2 hours.
  - Add a sub-maximal concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway. A dose-response of cGAMP should be performed initially to determine this concentration.
- Incubation: Incubate the plate for 16-24 hours at 37°C in a CO<sub>2</sub> incubator to allow for reporter gene expression.
- Detection:
  - Transfer 20 µL of the cell culture supernatant to a white 96-well plate.
  - Add 50 µL of the QUANTI-Luc™ reagent to each well.
  - Immediately measure the luminescence using a plate luminometer.
- Data Analysis:
  - Normalize the luminescence signal from inhibitor-treated wells to the signal from vehicle-treated wells (stimulated with cGAMP only).
  - Plot the fold-change in STING activation against the inhibitor concentration to determine the compound's EC<sub>50</sub> (half-maximal effective concentration).

## Summary and Future Directions

**Enpp-1-IN-15** is an exceptionally potent inhibitor of ENPP1. By preventing the degradation of the immune-signaling molecule cGAMP, it effectively enhances the activation of the cGAS-STING pathway. This mechanism of action positions **Enpp-1-IN-15** as a valuable research tool for studying innate immunity and as a promising candidate for development in cancer immunotherapy.

Further research is required to fully characterize its selectivity profile against other metalloenzymes, its in vivo pharmacokinetic and pharmacodynamic properties, and its efficacy in relevant preclinical cancer models. Such studies will be critical in translating its high in vitro potency into a viable therapeutic strategy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. genecards.org [genecards.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The structure and properties of the Enpp-1-IN-15 compound]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15572963#the-structure-and-properties-of-the-enpp-1-in-15-compound>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)